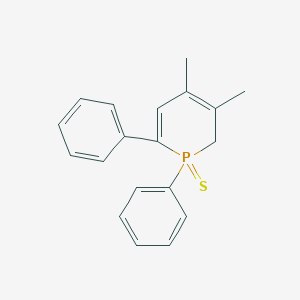
3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinine-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinine-1-thione is a heterocyclic compound containing phosphorus and sulfur atoms
Méthodes De Préparation
The synthesis of 3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinine-1-thione typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethylphenylphosphine with sulfur in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinine-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and substituted phosphinines.
Applications De Recherche Scientifique
3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinine-1-thione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: The compound is used in the synthesis of advanced materials and as a precursor for the production of other phosphorus-containing compounds.
Mécanisme D'action
The mechanism of action of 3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinine-1-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. Its unique structure allows it to bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes.
Comparaison Avec Des Composés Similaires
3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinine-1-thione can be compared with other similar compounds such as:
3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinine-1-oxide: This compound has an oxygen atom instead of sulfur, leading to different chemical properties and reactivity.
3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinine-1-sulfone: The presence of a sulfone group makes this compound more oxidized and alters its chemical behavior.
1,6-Diphenyl-1,2-dihydro-1lambda~5~-phosphinine: Lacks the methyl groups, which can affect its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both phosphorus and sulfur atoms, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
66314-69-0 |
|---|---|
Formule moléculaire |
C19H19PS |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
3,4-dimethyl-1,6-diphenyl-1-sulfanylidene-2H-1λ5-phosphinine |
InChI |
InChI=1S/C19H19PS/c1-15-13-19(17-9-5-3-6-10-17)20(21,14-16(15)2)18-11-7-4-8-12-18/h3-13H,14H2,1-2H3 |
Clé InChI |
WFNZVQMBMHSIQV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(P(=S)(C1)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


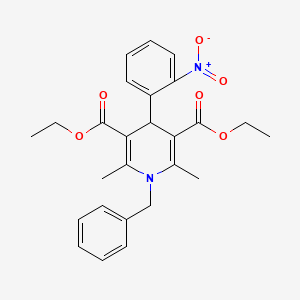
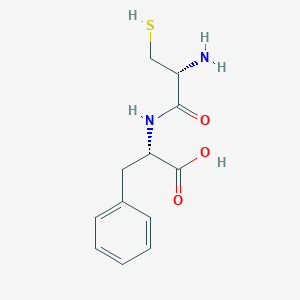

![N,N'-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine]](/img/structure/B14460500.png)
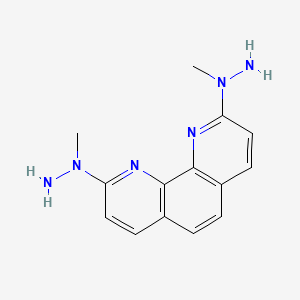
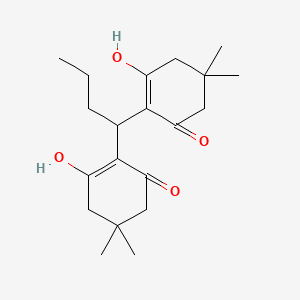
![6-Methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14460513.png)
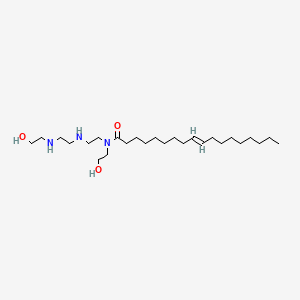
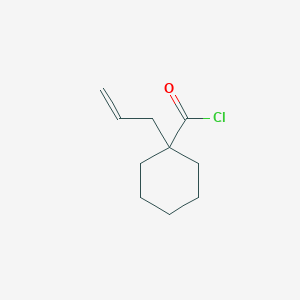
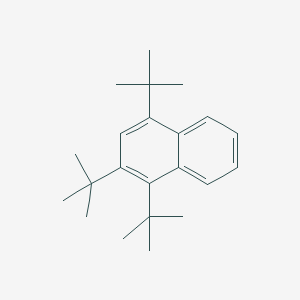
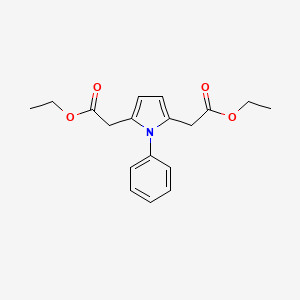
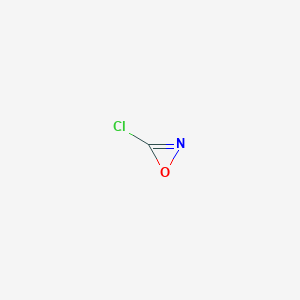

![1-[(Propan-2-yl)sulfanyl]hept-1-en-4-ol](/img/structure/B14460541.png)
